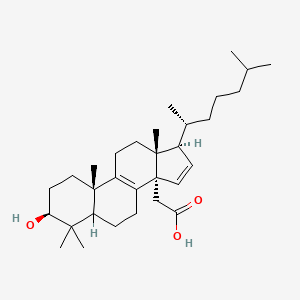

SKF 104976

Description

Properties

CAS No. |

136209-43-3 |

|---|---|

Molecular Formula |

C31H50O3 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid |

InChI |

InChI=1S/C31H50O3/c1-20(2)9-8-10-21(3)22-14-18-31(19-27(33)34)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)13-17-30(22,31)7/h14,18,20-22,25-26,32H,8-13,15-17,19H2,1-7H3,(H,33,34)/t21-,22-,25?,26+,29-,30-,31-/m1/s1 |

InChI Key |

AUNLCWKHCZCMHW-ZFNHRJSZSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1C=C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)CC(=O)O |

Canonical SMILES |

CC(C)CCCC(C)C1C=CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SK&F 104976; SK&F-104976; SK&F104976; Skf 104976; Skf-104976; Skf104976; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SKF 104976

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 104976 is a potent, specific inhibitor of the enzyme lanosterol 14α-demethylase (14αDM), a critical component of the cholesterol biosynthesis pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cholesterol synthesis and the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR). The information presented is based on key experimental data and is intended to serve as a technical resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

This compound, a 32-carboxylic acid derivative of lanosterol, functions as a highly potent inhibitor of lanosterol 14α-demethylase (CYP51A1)[1]. This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway: the removal of the 14α-methyl group from lanosterol. The inhibition of this step disrupts the normal production of cholesterol.

Quantitative Analysis of Enzyme Inhibition

Experimental data has demonstrated the significant potency of this compound in inhibiting 14αDM.

| Parameter | Value | Experimental System |

| IC50 | 2 nM | Hep G2 cell extract |

| Table 1: Potency of this compound in inhibiting lanosterol 14α-demethylase activity.[1] |

Downstream Effects on Cholesterol Biosynthesis

The inhibition of 14αDM by this compound leads to a cascade of effects within the cholesterol biosynthesis pathway.

Inhibition of Cholesterol Synthesis and Accumulation of Lanosterol

In intact Hep G2 cells, exposure to this compound results in a significant reduction in the incorporation of [14C]acetate into cholesterol, indicating a blockage of the cholesterol synthesis pathway. A direct consequence of the inhibition of 14αDM is the accumulation of its substrate, lanosterol[1].

Regulation of HMG-CoA Reductase Activity

A key downstream effect of this compound is the modulation of HMG-CoA reductase (HMGR) activity, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Treatment of Hep G2 cells with this compound leads to a 40-70% decrease in HMGR activity[1]. This suggests that a mevalonate-derived precursor, which accumulates due to the downstream blockage, is responsible for the feedback regulation of HMGR[1].

Interestingly, this reduction in HMGR activity by this compound is not affected by a significant reduction in the overall flux of the sterol synthetic pathway. However, when sterol synthesis is almost completely blocked by lovastatin, this compound does not suppress HMGR activity. This indicates that the regulatory effect is dependent on the production of a mevalonate-derived intermediate[1].

Signaling Pathways and Regulatory Mechanisms

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Experimental Protocols

While the seminal study on this compound provides a conceptual framework for its mechanism of action, detailed experimental protocols were not fully elaborated in the publication. The following sections provide generalized protocols for the key assays used to characterize the activity of this compound, based on standard methodologies in the field.

Lanosterol 14α-Demethylase (14αDM) Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the activity of 14αDM in a cell-free system.

[14C]Acetate Incorporation Assay for Cholesterol Synthesis

This cell-based assay measures the de novo synthesis of cholesterol by quantifying the incorporation of a radiolabeled precursor.

HMG-CoA Reductase (HMGR) Activity Assay

This assay determines the activity of HMGR in cell extracts, typically by measuring the conversion of radiolabeled HMG-CoA to mevalonate.

Conclusion

This compound is a powerful tool for studying the regulation of cholesterol biosynthesis. Its specific and potent inhibition of lanosterol 14α-demethylase provides a precise method for investigating the downstream consequences of blocking this key enzymatic step. The resulting accumulation of lanosterol and a mevalonate-derived precursor leads to a significant, feedback-mediated suppression of HMG-CoA reductase activity. This in-depth understanding of its mechanism of action is crucial for researchers and scientists working on the development of novel therapeutics targeting cholesterol metabolism. Further investigation into the precise identity of the mevalonate-derived regulatory molecule and the broader cellular effects of this compound will continue to be of high interest in the field.

References

An In-depth Technical Guide to SKF 104976: A Potent Inhibitor of Cholesterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Core Function: Inhibition of Lanosterol 14α-Demethylase

SKF 104976 is a synthetic, 32-carboxylic acid derivative of lanosterol that functions as a highly potent inhibitor of the enzyme lanosterol 14α-demethylase (14αDM), also known as CYP51A1. This enzyme is a critical component of the cholesterol biosynthesis pathway, responsible for the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol. By inhibiting this enzyme, this compound effectively blocks the production of cholesterol.

The primary mechanism of action of this compound is the competitive inhibition of 14αDM. This leads to an accumulation of lanosterol and a subsequent reduction in the downstream synthesis of cholesterol. This targeted inhibition has significant implications for cellular processes that are dependent on de novo cholesterol synthesis.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data regarding its efficacy.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 2 nM | Hep G2 cell extract | [1] |

Table 1: In vitro inhibitory activity of this compound against lanosterol 14α-demethylase.

| Experimental Condition | Effect | Cell Line | Reference |

| 1.5 µM this compound | Inhibition of DNA synthesis | HL-60 | [2] |

| 1.5 µM this compound + LDL | Reversal of DNA synthesis inhibition | HL-60 | [2] |

| 1.5 µM this compound + free cholesterol | Reversal of DNA synthesis inhibition | HL-60 | [2] |

Table 2: Cellular effects of this compound in human promyelocytic leukemia (HL-60) cells.

Impact on Cellular Signaling Pathways

The inhibition of cholesterol biosynthesis by this compound has a cascading effect on cellular signaling pathways that regulate cholesterol homeostasis. A primary consequence is the downregulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) activity, the rate-limiting enzyme in the mevalonate pathway. This is believed to be mediated by a mevalonate-derived precursor, rather than oxylanostenols.[1]

The reduction in intracellular cholesterol levels typically triggers the activation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway. SREBP-2 is a transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor. However, the direct effects of this compound on the SREBP-2 pathway have not been extensively detailed in the available literature.

Experimental Protocols

Lanosterol 14α-Demethylase Inhibition Assay (Hep G2 Cell Extract)

This protocol is a representative method for determining the IC50 of this compound.

-

Preparation of Hep G2 Cell Extract:

-

Culture Hep G2 cells to confluency.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend cells in a hypotonic lysis buffer and homogenize.

-

Centrifuge the homogenate to pellet cellular debris and obtain the supernatant containing the microsomal fraction.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the Hep G2 cell extract, a radiolabeled substrate such as [³H]lanosterol, and NADPH in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol).

-

-

Analysis:

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the substrate and product bands/peaks to determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cholesterol Biosynthesis Inhibition Assay

This protocol outlines a method to measure the effect of this compound on de novo cholesterol synthesis.

-

Cell Culture and Treatment:

-

Plate cells (e.g., Hep G2) and allow them to adhere.

-

Incubate the cells with varying concentrations of this compound for a predetermined time.

-

-

Radiolabeling:

-

Add a radiolabeled precursor, such as [¹⁴C]acetate, to the culture medium.

-

Incubate for a period to allow for the incorporation of the label into newly synthesized lipids.

-

-

Lipid Extraction and Analysis:

-

Wash the cells and lyse them.

-

Extract the total lipids using a solvent system (e.g., chloroform:methanol).

-

Separate the different lipid classes, including cholesterol, using TLC or HPLC.

-

Quantify the amount of radioactivity incorporated into the cholesterol fraction to determine the rate of synthesis.

-

Compare the radioactivity in treated cells to control cells to calculate the percentage of inhibition.

-

HMG-CoA Reductase Activity Assay

This protocol describes a method to assess the indirect effect of this compound on HMGR activity.

-

Cell Treatment and Lysate Preparation:

-

Treat cells (e.g., Hep G2) with this compound for a specified duration.

-

Prepare a cell lysate as described for the 14αDM assay.

-

-

Enzyme Activity Measurement:

-

The activity of HMGR is typically measured by monitoring the oxidation of NADPH to NADP⁺, which can be followed spectrophotometrically by the decrease in absorbance at 340 nm.

-

Prepare a reaction mixture containing the cell lysate, HMG-CoA, and NADPH.

-

Monitor the change in absorbance over time to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the specific activity of HMGR (e.g., nmol of NADPH oxidized per minute per mg of protein).

-

Compare the activity in this compound-treated cells to that in untreated control cells.

-

Conclusion

This compound is a powerful tool for studying the cholesterol biosynthesis pathway and its regulation. Its high potency and specific mechanism of action make it a valuable compound for research into the cellular roles of cholesterol and for the development of novel therapeutic agents targeting cholesterol metabolism. Further investigation into its precise effects on the SREBP signaling cascade and other regulatory networks will provide a more complete understanding of its cellular impact.

References

SKF 104976: A Potent Inhibitor of Lanosterol 14α-Demethylase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 104976, a 32-carboxylic acid derivative of lanosterol, has been identified as a highly potent inhibitor of lanosterol 14α-demethylase (14αDM), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and its downstream effects on cholesterol homeostasis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of sterol metabolism and the development of novel therapeutic agents.

Introduction

Lanosterol 14α-demethylase (CYP51A1) is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a key regulatory step in the biosynthesis of cholesterol and other sterols.[3][4] As a rate-limiting enzyme, 14αDM represents an attractive target for the development of cholesterol-lowering drugs. This compound has emerged as a significant tool for studying the role of 14αDM in cellular processes due to its high potency and specificity.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (E)-3-((3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)prop-2-enoic acid |

| Molecular Formula | C31H50O3[2] |

| Molecular Weight | 470.73 g/mol [2] |

| CAS Number | 136209-43-3[2] |

Mechanism of Action and Downstream Effects

This compound acts as a potent inhibitor of lanosterol 14α-demethylase. This inhibition leads to the accumulation of lanosterol and a subsequent disruption of the normal cholesterol biosynthesis pathway. A key downstream consequence of 14αDM inhibition by this compound is the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway.

The inhibition of 14αDM by this compound results in a significant decrease in HMG-CoA reductase activity.[1] This effect is not mediated by oxylanostenols but rather by a mevalonate-derived precursor, highlighting a complex feedback mechanism within the cholesterol synthesis pathway.[1]

Signaling Pathway of this compound Action

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Quantitative Data

The inhibitory potency of this compound against lanosterol 14α-demethylase has been quantified in vitro. The following table summarizes the available data.

| Parameter | Cell Line/System | Value | Reference |

| IC50 | Hep G2 cell extract | 2 nM | [1] |

| HMGR Activity | Intact Hep G2 cells | 40-70% decrease | [1] |

No Ki value or publicly available dose-response curves for this compound have been identified in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Lanosterol 14α-Demethylase Activity Assay

This protocol is adapted from a method using a reconstituted human enzyme system and can be modified for use with cell extracts.[5]

Experimental Workflow

Caption: Workflow for Lanosterol 14α-Demethylase Activity Assay.

Methodology:

-

Preparation of Reconstituted System:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM EDTA, and a lipid mixture (e.g., L-α-phosphatidylcholine).

-

Add purified, recombinant human lanosterol 14α-demethylase (CYP51A1) and NADPH-cytochrome P450 reductase (CPR) to the reaction mixture.

-

-

Inhibitor Incubation:

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.

-

Pre-incubate for a specified time at 37°C to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, lanosterol.

-

Incubate the reaction at 37°C for a defined period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solvent such as ethyl acetate.

-

Extract the sterols from the aqueous phase.

-

-

Analysis:

-

Dry the organic extract, reconstitute in a suitable solvent, and analyze the formation of the demethylated product using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Cholesterol Biosynthesis Assay ([¹⁴C]Acetate Incorporation)

This protocol describes a general method for measuring de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.

Experimental Workflow

References

- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

Understanding the Cholesterol Biosynthesis Pathway with SKF-104976: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholesterol biosynthesis pathway and the specific inhibitory effects of SKF-104976. The content is structured to offer detailed insights into the mechanism of action, quantitative data on its efficacy, and the experimental protocols used to elucidate its function.

Introduction to the Cholesterol Biosynthesis Pathway and the Role of SKF-104976

The synthesis of cholesterol is a complex and highly regulated metabolic pathway essential for various cellular functions, including the formation of cell membranes and the synthesis of steroid hormones and bile acids. The pathway involves a series of enzymatic reactions that convert acetyl-CoA into cholesterol. A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the target of statin drugs.

Further down the pathway, the enzyme lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme, plays a crucial role in the conversion of lanosterol to cholesterol. Inhibition of this enzyme leads to the accumulation of lanosterol and disrupts the production of downstream sterols.

SKF-104976, a 32-carboxylic acid derivative of lanosterol, is a potent and specific inhibitor of lanosterol 14α-demethylase.[1] Its action provides a valuable tool for studying the downstream regulatory effects of lanosterol accumulation and for exploring alternative therapeutic strategies for managing cholesterol levels.

Mechanism of Action of SKF-104976

SKF-104976 exerts its primary effect by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a critical step in the post-squalene segment of the cholesterol biosynthesis pathway. By blocking this step, SKF-104976 leads to the intracellular accumulation of lanosterol.

The accumulation of lanosterol has significant downstream consequences on the regulation of the cholesterol biosynthesis pathway. Notably, it leads to a reduction in the activity of HMG-CoA reductase, the rate-limiting enzyme of the pathway. This effect is not mediated by oxylanostenols but rather by a yet-to-be-fully-identified mevalonate-derived non-sterol precursor.[1][2] Furthermore, studies have shown that the accumulation of lanosterol specifically promotes the degradation of the HMG-CoA reductase enzyme without affecting the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor for cholesterol biosynthesis genes.[3][4]

Quantitative Data on SKF-104976 Inhibition

The inhibitory potency of SKF-104976 has been quantified in various experimental systems. The following tables summarize the key quantitative data available.

| Parameter | Value | Experimental System | Reference |

| IC50 | 2 nM | Lanosterol 14α-demethylase activity in Hep G2 cell extract | [1] |

| Parameter | Effect | Experimental System | Reference |

| HMG-CoA Reductase Activity | 40-70% decrease | Intact Hep G2 cells | [1] |

| Cell Proliferation and Cell Cycle | Inhibition of cell proliferation and cell cycle arrest in G2/M phase | Human promyelocytic HL-60 cells | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of SKF-104976.

Lanosterol 14α-Demethylase Activity Assay

This assay measures the enzymatic activity of lanosterol 14α-demethylase and its inhibition by compounds like SKF-104976.

Principle: The assay typically involves incubating a source of the enzyme (e.g., liver microsomes or cell extracts) with a radiolabeled substrate, such as [3H]dihydrolanosterol or [14C]lanosterol.[6][7] The enzymatic reaction converts the radiolabeled lanosterol into downstream sterols. The reaction products are then separated from the substrate using techniques like high-performance liquid chromatography (HPLC), and the radioactivity in the product peaks is quantified to determine enzyme activity.

Detailed Protocol (based on radio-HPLC method):

-

Preparation of Microsomes:

-

Homogenize liver tissue or cultured cells (e.g., Hep G2) in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Assay Mixture:

-

Prepare an assay buffer containing a buffer system (e.g., potassium phosphate), cofactors such as NADPH, and a solubilizing agent for the substrate (e.g., detergent).

-

Add the microsomal preparation to the assay buffer.

-

Add SKF-104976 at various concentrations to the test samples.

-

Pre-incubate the mixture for a short period at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the radiolabeled substrate (e.g., [3H]dihydrolanosterol).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Analysis:

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol) for saponification.

-

Extract the non-saponifiable lipids (containing sterols) with an organic solvent (e.g., hexane).

-

Dry the organic extract and redissolve the residue in a suitable solvent for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a reverse-phase column and a radioactivity detector.

-

Separate the different sterols based on their retention times.

-

Quantify the radioactivity in the product peaks to determine the rate of lanosterol demethylation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of SKF-104976 compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cholesterol Biosynthesis Assay

This assay measures the de novo synthesis of cholesterol in intact cells and the inhibitory effect of SKF-104976.

Principle: Cultured cells are incubated with a radiolabeled precursor of cholesterol, typically [14C]acetate. The cells incorporate the radiolabel into newly synthesized cholesterol. The total cellular lipids are then extracted, and the amount of radioactivity incorporated specifically into cholesterol is measured.

Detailed Protocol (based on [14C]acetate incorporation):

-

Cell Culture:

-

Culture cells (e.g., Hep G2) in a suitable medium until they reach the desired confluency.

-

For studies involving delipidated serum, switch the cells to a medium containing lipoprotein-deficient serum for a period before the experiment to upregulate cholesterol synthesis.

-

-

Inhibitor Treatment:

-

Treat the cells with various concentrations of SKF-104976 for a specified duration.

-

-

Radiolabeling:

-

Add [14C]acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into cholesterol.

-

-

Lipid Extraction and Saponification:

-

Wash the cells to remove excess radiolabel.

-

Lyse the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).

-

Saponify the lipid extract by adding a strong base to hydrolyze cholesteryl esters to free cholesterol.

-

-

Sterol Separation and Quantification:

-

Extract the non-saponifiable lipids (containing cholesterol) with an organic solvent.

-

Separate the cholesterol from other sterols using thin-layer chromatography (TLC) or HPLC.

-

Quantify the radioactivity in the cholesterol spot or peak using a scintillation counter or a radioactivity detector.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol synthesis for each concentration of SKF-104976 compared to the control.

-

HMG-CoA Reductase Activity Assay

This assay measures the activity of the HMG-CoA reductase enzyme, which is indirectly affected by SKF-104976.

Principle: The activity of HMGR can be measured either radiometrically or spectrophotometrically. The radiometric assay measures the conversion of [14C]HMG-CoA to [14C]mevalonate. The more common spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[8]

Detailed Protocol (Spectrophotometric Method):

-

Preparation of Cell Lysate:

-

Harvest cultured cells and prepare a cell lysate in a suitable buffer that maintains enzyme stability.

-

Determine the protein concentration of the lysate.

-

-

Assay Mixture:

-

Prepare an assay buffer containing a buffer system (e.g., potassium phosphate), dithiothreitol (DTT), and NADPH.

-

Add the cell lysate to the assay mixture in a cuvette.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, HMG-CoA.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH.

-

Express the enzyme activity as nmol of NADPH oxidized per minute per milligram of protein.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.

Simplified overview of the cholesterol biosynthesis pathway.

Mechanism of action of SKF-104976.

Feedback regulation of HMG-CoA Reductase by SKF-104976.

Experimental workflow for cholesterol synthesis inhibition assay.

References

- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HMG-CoA reductase regulation: use of structurally diverse first half-reaction squalene synthetase inhibitors to characterize the site of mevalonate-derived nonsterol regulator production in cultured IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of distal cholesterol biosynthesis inhibitors on cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

SKF 104976: A Potent Modulator of Sterol Metabolism for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 104976 is a synthetic, cell-permeable compound that has emerged as a valuable tool for investigating the intricate pathways of sterol metabolism. As a derivative of lanosterol, it acts as a highly potent and specific inhibitor of a key enzyme in the cholesterol biosynthesis pathway, lanosterol 14α-demethylase (14α-DM). This inhibition leads to a cascade of downstream effects, making this compound an important ligand for studying the regulation of cholesterol homeostasis and the cellular responses to the accumulation of sterol intermediates. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the signaling pathways it perturbs.

Core Mechanism of Action

This compound exerts its primary effect through the potent and specific inhibition of lanosterol 14α-demethylase, a critical cytochrome P450 enzyme (CYP51A1) in the post-squalene segment of the cholesterol biosynthesis pathway.[1] This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to cholesterol.

The inhibition of 14α-demethylase by this compound leads to two major consequences:

-

Accumulation of Lanosterol: The blockage of the demethylation step results in the intracellular accumulation of the substrate, lanosterol.[1]

-

Indirect Inhibition of HMG-CoA Reductase (HMGR): The buildup of lanosterol and/or a subsequent mevalonate-derived metabolite triggers a feedback mechanism that leads to a significant decrease in the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme of the mevalonate pathway.[1] This effect is post-transcriptional and is known to be mediated by the Insig-dependent ubiquitination and proteasomal degradation of the HMGR protein.[2][3][4]

Importantly, this compound does not directly inhibit HMGR, nor does it affect the uptake and degradation of low-density lipoprotein (LDL) in cell culture models such as Hep G2 cells.[1]

Data Presentation

The following tables summarize the quantitative data available for the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (14α-demethylase) | 2 nM | Hep G2 cell extract | [1] |

| Effect on HMGR Activity | 40-70% decrease | Intact Hep G2 cells | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. These are based on standard laboratory methods, as the specific protocols from the original research on this compound are not publicly available.

Lanosterol 14α-Demethylase (14α-DM) Activity Assay

This assay measures the enzymatic activity of 14α-DM in cell extracts and is used to determine the IC50 of inhibitors like this compound.

Materials:

-

Hep G2 cells (or other relevant cell line)

-

Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)

-

Radiolabeled substrate (e.g., [³H]lanosterol)

-

NADPH

-

This compound

-

Scintillation cocktail and counter

-

Thin-layer chromatography (TLC) system

Procedure:

-

Prepare Cell Extract: Culture Hep G2 cells to confluency. Harvest the cells, wash with PBS, and resuspend in hypotonic lysis buffer. Homogenize the cells and centrifuge to obtain a microsomal fraction, which is enriched in 14α-DM.

-

Enzyme Reaction: In a reaction tube, combine the cell extract (microsomal fraction), NADPH, and varying concentrations of this compound.

-

Initiate Reaction: Add the radiolabeled substrate, [³H]lanosterol, to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Extract Sterols: Stop the reaction by adding a strong base (e.g., ethanolic KOH). Saponify the lipids and extract the non-saponifiable lipids (sterols) with an organic solvent like hexane.

-

Analyze Products by TLC: Spot the extracted sterols onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate lanosterol from its demethylated products.

-

Quantify Radioactivity: Scrape the spots corresponding to the substrate and products from the TLC plate into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate IC50: Determine the percentage of inhibition of 14α-DM activity at each concentration of this compound and calculate the IC50 value.

[¹⁴C]Acetate Incorporation Assay for Cholesterol Synthesis

This assay measures the de novo synthesis of cholesterol in intact cells by tracking the incorporation of a radiolabeled precursor.

Materials:

-

Hep G2 cells (or other relevant cell line)

-

Cell culture medium

-

[¹⁴C]Acetate

-

This compound

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

TLC system

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Plate Hep G2 cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a mixture of chloroform and methanol.

-

Separation of Sterols: Separate the cholesterol from other lipids in the extract using TLC.

-

Quantification: Scrape the cholesterol spot from the TLC plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as the amount of [¹⁴C]acetate incorporated into cholesterol per mg of cell protein.

HMG-CoA Reductase (HMGR) Activity Assay

This assay measures the activity of HMGR in cell lysates by monitoring the conversion of HMG-CoA to mevalonate.

Materials:

-

Hep G2 cells

-

Cell lysis buffer

-

Radiolabeled substrate ([¹⁴C]HMG-CoA) or a spectrophotometric assay kit that measures NADPH consumption.

-

This compound

-

TLC system or spectrophotometer

Procedure (using radiolabeled substrate):

-

Cell Lysis: Treat Hep G2 cells with this compound. After treatment, harvest and lyse the cells to prepare a cell extract.

-

Enzyme Reaction: In a reaction tube, combine the cell lysate with a reaction buffer containing [¹⁴C]HMG-CoA and NADPH. Incubate at 37°C.

-

Product Separation: Stop the reaction and separate the product, [¹⁴C]mevalonate, from the substrate, [¹⁴C]HMG-CoA, using TLC.

-

Quantification: Quantify the amount of [¹⁴C]mevalonate produced by scintillation counting.

-

Calculate Activity: Express HMGR activity as the amount of mevalonate produced per unit time per mg of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to the study of this compound.

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insig-mediated degradation of HMG CoA reductase stimulated by lanosterol, an intermediate in the synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of SKF 104976: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 104976 is a potent and specific inhibitor of lanosterol 14 alpha-demethylase (14αDM), a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the initial characterization of this compound's effects on cells. It includes a summary of its inhibitory activity, its impact on downstream cellular processes, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and cellular mechanisms of this compound and other inhibitors of sterol biosynthesis.

Introduction

This compound, a 32-carboxylic acid derivative of lanosterol, has been identified as a powerful inhibitor of lanosterol 14 alpha-demethylase (CYP51A1), a cytochrome P450 enzyme essential for the conversion of lanosterol to cholesterol. By blocking this key step, this compound not only halts the production of cholesterol but also leads to the accumulation of its precursor, lanosterol. This accumulation triggers a feedback mechanism that downregulates 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), the rate-limiting enzyme in the mevalonate pathway. The dual action of inhibiting cholesterol synthesis and downregulating a key biosynthetic enzyme makes this compound a valuable tool for studying cholesterol homeostasis and a potential candidate for therapeutic development in diseases characterized by dysregulated cholesterol metabolism.

Core Mechanism of Action

The primary molecular target of this compound is lanosterol 14 alpha-demethylase. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the postsqualene segment of the cholesterol biosynthesis pathway. Inhibition of 14αDM by this compound leads to a cellular state characterized by:

-

Accumulation of Lanosterol: The direct enzymatic block causes a buildup of the substrate, lanosterol, within the cell.

-

Inhibition of Cholesterol Synthesis: The prevention of lanosterol demethylation effectively halts the de novo synthesis of cholesterol.

-

Feedback Regulation of HMG-CoA Reductase: The accumulation of lanosterol and/or other mevalonate-derived precursors triggers a cellular response that leads to the degradation of HMG-CoA reductase, thereby reducing the overall flux through the mevalonate pathway.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on cellular processes as reported in the literature.

| Parameter | Value | Cell Type | Reference(s) |

| IC50 (14αDM Inhibition) | 2 nM | Hep G2 Cell Extract | [1] |

| Parameter | Effect | Cell Type | Concentration | Reference(s) |

| HMG-CoA Reductase Activity | 40-70% decrease | Hep G2 | ~2 nM | [1] |

| Cholesterol Synthesis from [14C]acetate | Inhibition | Hep G2 | ~2 nM | [1] |

| DNA Synthesis | Inhibition (reversible by LDL/cholesterol) | HL-60 | 1.5 µM |

Signaling Pathway

The inhibition of lanosterol 14 alpha-demethylase by this compound initiates a signaling cascade that leads to the downregulation of HMG-CoA reductase. This is primarily a feedback mechanism triggered by the accumulation of lanosterol.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

Lanosterol 14α-Demethylase Inhibition Assay

This protocol describes a cell-free assay to determine the IC50 of this compound for 14αDM using liver microsomes and a radiolabeled substrate.

Methodology:

-

Microsome Preparation: Isolate liver microsomes from untreated rats by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer (e.g., phosphate buffer with glycerol) and determine the protein concentration.

-

Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes (e.g., 0.5 mg protein), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1%).

-

Initiation and Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]dihydrolanosterol). Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

-

Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in ethanol). Saponify the lipids by heating at 70°C for 1 hour to hydrolyze esterified sterols.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (sterols) with an organic solvent such as hexane. Evaporate the solvent under a stream of nitrogen.

-

HPLC Analysis: Reconstitute the dried lipid extract in a mobile phase-compatible solvent and inject it into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18).

-

Quantification: Use a radiodetector to monitor the radioactivity of the eluent. Identify and quantify the peaks corresponding to the substrate (dihydrolanosterol) and the demethylated product.

-

Data Analysis: Calculate the percentage of substrate conversion to product in the presence and absence of the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

HMG-CoA Reductase Activity Assay

This protocol outlines a method to measure the activity of HMG-CoA reductase in cell lysates following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Hep G2) and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer containing a non-ionic detergent and protease inhibitors.

-

Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris. The supernatant contains the cytosolic and microsomal fractions, including HMG-CoA reductase.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

-

Enzymatic Reaction: In a 96-well plate, add a standardized amount of cell lysate protein to a reaction buffer containing HMG-CoA and NADPH.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The oxidation of NADPH to NADP+ by HMG-CoA reductase results in a decrease in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot. Normalize the activity to the amount of protein in the lysate. Compare the activity in this compound-treated cells to that in control cells to determine the percentage of inhibition.

Cholesterol Synthesis Assay

This protocol details a method to measure the rate of de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with this compound as described in the HMG-CoA reductase activity assay protocol.

-

Radiolabeling: Following treatment, incubate the cells with a radiolabeled cholesterol precursor, such as [¹⁴C]acetate, for a defined period (e.g., 2-4 hours).

-

Lipid Extraction: Wash the cells with PBS and extract the total lipids using a solvent mixture such as chloroform:methanol.

-

Saponification and Sterol Extraction: Saponify the lipid extract and extract the non-saponifiable lipids (containing cholesterol) as described in the 14αDM inhibition assay protocol.

-

Quantification: Measure the radioactivity in the sterol fraction using liquid scintillation counting.

-

Normalization: Normalize the incorporated radioactivity to the total protein content of the cell culture dish.

-

Data Analysis: Compare the amount of radiolabel incorporated into the sterol fraction of this compound-treated cells to that of control cells to determine the percentage of inhibition of cholesterol synthesis.

Conclusion

This compound is a highly potent inhibitor of lanosterol 14 alpha-demethylase, a key enzyme in cholesterol biosynthesis. Its inhibitory action leads to the accumulation of lanosterol and a subsequent feedback downregulation of HMG-CoA reductase, effectively attenuating the entire cholesterol synthesis pathway. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the cellular effects and therapeutic potential of this compound and other related compounds. Future studies should aim to further elucidate the precise molecular interactions of this compound with its target and to explore its efficacy in in vivo models of diseases associated with aberrant cholesterol metabolism.

References

Specificity of SKF 104976 for CYP51: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 104976, a 32-carboxylic acid derivative of lanosterol, has been identified as a highly potent inhibitor of lanosterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway. This guide provides a comprehensive technical overview of the specificity of this compound for CYP51, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Understanding the precise inhibitory profile of this compound is essential for its application as a research tool and for its potential development as a therapeutic agent.

Core Data Presentation

The primary quantitative data available for this compound focuses on its potent inhibition of CYP51.

| Compound | Target Enzyme | Assay System | IC50 | Reference |

| This compound | Lanosterol 14α-demethylase (CYP51) | Hep G2 cell extract | 2 nM | [1] |

Note: There is currently a lack of publicly available data on the cross-reactivity of this compound against other human cytochrome P450 (CYP) isoforms. This represents a critical knowledge gap in fully assessing its specificity.

Mechanism of Action and Biological Effects

This compound exerts its inhibitory effect on CYP51, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a disruption of sterol production and an accumulation of the CYP51 substrate, lanosterol. In studies conducted on the human hepatoma cell line, Hep G2, exposure to nanomolar concentrations of this compound resulted in the inhibition of [14C]acetate incorporation into cholesterol, confirming its role as a potent inhibitor of this pathway[1].

Interestingly, the inhibition of CYP51 by this compound also leads to a secondary effect on the regulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway. Treatment of Hep G2 cells with this compound caused a significant decrease in HMGR activity[1]. This suggests a feedback mechanism initiated by the accumulation of a mevalonate-derived precursor, rather than oxylanostenols, which are downstream products of CYP51[1].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's activity.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay in Hep G2 Cell Extract

This protocol is based on the methodology that would have been used to determine the IC50 value of this compound[1].

a. Preparation of Hep G2 Cell Extract:

-

Culture Hep G2 cells to confluency in appropriate media.

-

Harvest the cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors) and incubate on ice for 15-20 minutes.

-

Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol and 1 mM DTT) to a protein concentration of approximately 1-2 mg/mL. This microsomal fraction contains the CYP51 enzyme.

b. Enzyme Inhibition Assay:

-

The reaction mixture should contain the Hep G2 cell extract (microsomal fraction), a source of reducing equivalents (NADPH), and the substrate, radiolabeled lanosterol (e.g., [³H]lanosterol).

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, combine the Hep G2 cell extract, NADPH, and varying concentrations of this compound. Pre-incubate for a short period at 37°C.

-

Initiate the reaction by adding the radiolabeled lanosterol substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extract the sterols from the reaction mixture.

-

Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cholesterol Biosynthesis Assay in Intact Hep G2 Cells

This protocol is designed to assess the effect of this compound on the overall cholesterol synthesis pathway in a cellular context[1].

a. Cell Culture and Treatment:

-

Seed Hep G2 cells in culture plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

b. Radiolabeling and Lipid Extraction:

-

Following treatment, add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

-

Wash the cells with PBS and harvest them.

-

Extract the total lipids from the cells using a solvent system such as hexane:isopropanol (3:2, v/v).

c. Analysis of Cholesterol Synthesis:

-

Separate the different lipid classes, including cholesterol and its precursors, from the total lipid extract using TLC or HPLC.

-

Quantify the amount of radioactivity incorporated into the cholesterol fraction using liquid scintillation counting.

-

A decrease in the radioactivity in the cholesterol fraction in this compound-treated cells compared to control cells indicates inhibition of cholesterol biosynthesis.

Mandatory Visualizations

Caption: Sterol biosynthesis pathway highlighting CYP51 and its inhibition by this compound.

Caption: Experimental workflow for determining the IC50 of this compound on CYP51 activity.

Conclusion and Future Directions

This compound is a potent, nanomolar inhibitor of CYP51, effectively blocking the sterol biosynthesis pathway. The available data robustly supports its high affinity for this specific enzyme. However, the lack of comprehensive selectivity profiling against other human CYP450 enzymes is a significant limitation. Future research should prioritize these studies to fully elucidate the specificity of this compound. Such data will be invaluable for its use as a precise chemical probe in studies of sterol metabolism and for any consideration of its therapeutic potential, where off-target effects are a major concern. The detailed protocols provided in this guide offer a foundation for researchers to conduct further investigations into the biochemical and cellular effects of this potent inhibitor.

References

Unveiling the Regulatory Mechanisms of HMG-CoA Reductase: A Technical Guide to Utilizing SKF 104976

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of SKF 104976, a potent and specific inhibitor of lanosterol 14α-demethylase, as a critical tool for investigating the complex regulatory feedback mechanisms of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis. By elucidating its mechanism of action, this document offers detailed experimental protocols and quantitative data to empower researchers in pharmacology and drug development to leverage this compound for dissecting the intricate pathways governing cholesterol homeostasis.

Introduction: The Central Role of HMG-CoA Reductase in Cholesterol Synthesis

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in the synthesis of cholesterol and various non-sterol isoprenoids essential for cellular function. Given its pivotal role, HMGR is subject to stringent multi-level regulation, including transcriptional control, translational efficiency, and post-translational modifications, primarily driven by cellular sterol levels. Understanding these regulatory circuits is paramount for the development of therapeutic agents targeting hypercholesterolemia and related metabolic disorders.

This compound, a 32-carboxylic acid derivative of lanosterol, has emerged as a powerful chemical probe to dissect a specific feedback loop in this regulatory network. By inhibiting lanosterol 14α-demethylase, this compound induces the accumulation of lanosterol, an intermediate in the cholesterol biosynthetic pathway, which in turn triggers a downstream regulatory cascade leading to the modulation of HMGR activity.

Mechanism of Action: How this compound Influences HMG-CoA Reductase Activity

This compound is a highly potent inhibitor of lanosterol 14α-demethylase (CYP51A1), a key enzyme in the post-squalene segment of the cholesterol biosynthesis pathway. Its primary mechanism of influencing HMG-CoA reductase activity is indirect and relies on the principles of feedback regulation.

The inhibition of lanosterol 14α-demethylase by this compound leads to the intracellular accumulation of its substrate, lanosterol. Elevated levels of lanosterol have been demonstrated to specifically promote the degradation of the HMG-CoA reductase protein[1][2][3][4]. This occurs through the interaction of lanosterol with Insig (insulin-induced gene) proteins, which act as sterol sensors in the endoplasmic reticulum. The binding of lanosterol to Insig facilitates the ubiquitination of HMG-CoA reductase, targeting it for proteasomal degradation[3]. This targeted degradation results in a significant decrease in the overall cellular activity of HMG-CoA reductase.

Crucially, this regulatory effect is contingent on the ongoing synthesis of a mevalonate-derived precursor, as the effect of this compound on HMGR activity is not observed when the cholesterol synthesis pathway is completely blocked upstream by statins like lovastatin.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key parameters in the cholesterol biosynthesis pathway, primarily based on studies conducted in the human hepatoma cell line, HepG2.

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| Lanosterol 14α-demethylase Activity | HepG2 cell extracts | 2 nM | 50% inhibition (IC₅₀) | [Primary Research Article] |

| HMG-CoA Reductase Activity | Intact HepG2 cells | Not specified | 40-70% decrease | [Primary Research Article] |

| [¹⁴C]Acetate Incorporation into Cholesterol | Intact HepG2 cells | Not specified | Inhibition | [Primary Research Article] |

| Lanosterol Levels | Intact HepG2 cells | Not specified | Accumulation | [Primary Research Article] |

| Low-Density Lipoprotein (LDL) Uptake and Degradation | HepG2 cells | Not specified | No effect | [Primary Research Article] |

Note: More specific dose-response and time-course data would be populated here from the full text of the primary research article by Panini et al., JBC 1991; 266 (30).

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on HMG-CoA reductase regulation.

HepG2 Cell Culture

-

Cell Line: Human hepatoma cell line, HepG2.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Treatment with this compound

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Working Solutions: Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.1%).

-

Treatment: Replace the culture medium of HepG2 cells with medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 2-24 hours).

Measurement of HMG-CoA Reductase Activity

This protocol is based on a common spectrophotometric assay that measures the rate of NADPH oxidation.

-

Preparation of Cell Lysates:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping in a lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.

-

Homogenize the cell suspension and centrifuge to pellet cellular debris. The supernatant contains the microsomal fraction with HMG-CoA reductase.

-

-

Assay Components:

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADPH

-

HMG-CoA (substrate)

-

Cell lysate

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, combine the assay buffer, NADPH, and cell lysate.

-

Initiate the reaction by adding HMG-CoA.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.

-

-

Data Analysis: Calculate the specific activity of HMG-CoA reductase (e.g., in nmol of NADPH oxidized/min/mg of protein).

Measurement of Cholesterol Synthesis using [¹⁴C]Acetate Incorporation

-

Radiolabeling:

-

During the last few hours of this compound treatment, add [¹⁴C]acetate to the culture medium.

-

-

Lipid Extraction:

-

After the incubation period, wash the cells with PBS.

-

Extract the total lipids from the cells using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

-

Saponification and Sterol Extraction:

-

Saponify the lipid extract with alcoholic KOH to hydrolyze esterified cholesterol.

-

Extract the non-saponifiable lipids (containing cholesterol) with a non-polar solvent like petroleum ether or hexane.

-

-

Quantification:

-

Evaporate the solvent and redissolve the sterol fraction.

-

Measure the radioactivity of an aliquot using liquid scintillation counting.

-

Determine the protein content of the original cell lysate to normalize the data.

-

-

Data Analysis: Express the results as the amount of [¹⁴C]acetate incorporated into cholesterol per mg of cell protein.

Visualizing the Pathway: The Impact of this compound

The following diagrams, generated using Graphviz, illustrate the cholesterol biosynthesis pathway and the specific point of intervention by this compound, as well as the experimental workflow for its study.

Caption: Cholesterol biosynthesis pathway indicating the inhibitory action of this compound.

Caption: Experimental workflow for studying the effects of this compound.

Conclusion

This compound serves as an invaluable pharmacological tool for probing the intricate feedback regulation of HMG-CoA reductase. Its specific inhibition of lanosterol 14α-demethylase allows for the targeted investigation of the role of lanosterol and potentially other mevalonate-derived non-sterol intermediates in controlling the stability and activity of the rate-limiting enzyme in cholesterol synthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cholesterol homeostasis and the development of novel therapeutic strategies.

References

- 1. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insig-mediated degradation of HMG CoA reductase stimulated by lanosterol, an intermediate in the synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A wolf in sheep’s clothing: unmasking the lanosterol-induced degradation of HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Cholesterol Biosynthesis Inhibitors in HepG2 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary studies on the inhibition of cholesterol biosynthesis in HepG2 cells, a widely used human hepatoma cell line. While specific data on SKF 104976 in HepG2 cells is not publicly available, this document focuses on the effects of inhibiting key enzymes in the cholesterol synthesis pathway, such as lanosterol 14α-demethylase, the target of this compound, and squalene epoxidase. By examining the cellular and molecular consequences of blocking these enzymatic steps, this guide offers a framework for designing and interpreting experiments aimed at evaluating novel cholesterol-lowering compounds. The content includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

HepG2 cells are a valuable in vitro model for studying hepatic lipid metabolism due to their differentiated phenotype and ability to synthesize and secrete lipoproteins. The cholesterol biosynthesis pathway is a critical regulator of cellular cholesterol homeostasis and a major target for hypercholesterolemia therapies. This compound has been identified as a potent inhibitor of lanosterol 14α-demethylase (14αDM), an essential enzyme in the conversion of lanosterol to cholesterol. This guide consolidates findings from studies on inhibitors of cholesterol synthesis in HepG2 cells to provide insights into the expected effects of compounds like this compound.

The Cholesterol Biosynthesis Pathway and its Regulation in HepG2 Cells

The synthesis of cholesterol is a multi-step process that is tightly regulated by a feedback mechanism involving the Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).

Signaling Pathway Diagram

Caption: Cholesterol biosynthesis pathway and its regulation by SREBP-2 in HepG2 cells.

Effects of Squalene Epoxidase Inhibition in HepG2 Cells

While direct studies on this compound in HepG2 cells are unavailable, research on inhibitors of other enzymes in the cholesterol synthesis pathway, such as squalene epoxidase, provides valuable insights into the potential effects. Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene. Its inhibition leads to a decrease in cholesterol synthesis and an accumulation of squalene.

Quantitative Data from Studies on Squalene Epoxidase Inhibitors

The following table summarizes the effects of the squalene epoxidase inhibitor NB-598 on lipid metabolism in HepG2 cells.

| Parameter | Treatment | Concentration | Effect | Reference |

| Cholesterol Synthesis from [¹⁴C]acetate | NB-598 | 10 nM | ~50% inhibition | [1] |

| 100 nM | >90% inhibition | [1] | ||

| Intracellular Squalene Accumulation | NB-598 | 1 µM | Significant increase | [1] |

| HMG-CoA Reductase Activity | NB-598 | 18h incubation | Dose-dependent increase | [2] |

| LDL Receptor Binding (¹²⁵I-LDL) | NB-598 | 18h incubation | Dose-dependent increase | [2] |

| Secretion of Cholesterol | NB-598 | - | Suppression | [3] |

| Secretion of Triacylglycerol | NB-598 | - | Suppression | [3] |

| Apolipoprotein B (ApoB) Secretion | NB-598 | - | Reduction | [3] |

Experimental Protocols

HepG2 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plate HepG2 cells in 6-well plates and grow to near confluency.

-

Pre-incubate cells in serum-free MEM for 24 hours.

-

Add the test compound (e.g., squalene epoxidase inhibitor) at various concentrations and incubate for a specified period (e.g., 18 hours).

-

Add [¹⁴C]acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.

-

Wash cells with phosphate-buffered saline (PBS).

-

Extract lipids using a mixture of hexane and isopropanol (3:2, v/v).

-

Separate the lipid extract using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the cholesterol band using a scintillation counter.

-

Culture and treat HepG2 cells as described above.

-

Harvest cells and prepare microsomes by differential centrifugation.

-

Assay HMG-CoA reductase activity by measuring the conversion of [¹⁴C]HMG-CoA to [¹⁴C]mevalonate.

-

Incubate microsomal protein with a reaction mixture containing [¹⁴C]HMG-CoA and an NADPH-generating system.

-

Stop the reaction and separate [¹⁴C]mevalonate from the substrate by TLC or column chromatography.

-

Quantify the radioactivity of the mevalonate product.

-

Culture and treat HepG2 cells in 12-well plates.

-

Incubate the cells with ¹²⁵I-labeled LDL at 4°C for 2 hours.

-

Wash the cells extensively with cold PBS to remove unbound LDL.

-

Solubilize the cells with NaOH.

-

Measure the cell-associated radioactivity using a gamma counter.

Experimental Workflow Diagram

Caption: General experimental workflow for studying cholesterol biosynthesis inhibitors in HepG2 cells.

Anticipated Effects of Lanosterol 14α-Demethylase Inhibition by this compound

Based on its mechanism of action as a lanosterol 14α-demethylase inhibitor, this compound is expected to elicit the following responses in HepG2 cells:

-

Inhibition of Cholesterol Synthesis: A primary and direct effect will be the dose-dependent inhibition of cholesterol synthesis, leading to an accumulation of its precursor, lanosterol.

-

Upregulation of the SREBP-2 Pathway: The resulting decrease in intracellular cholesterol levels is anticipated to activate the SREBP-2 pathway. This would lead to increased transcription of SREBP-2 target genes.

-

Increased HMG-CoA Reductase Expression and Activity: As a key SREBP-2 target gene, the expression and activity of HMG-CoA reductase are expected to increase as a compensatory mechanism.

-

Increased LDL Receptor Expression and Activity: Enhanced SREBP-2 activity will likely lead to an upregulation of LDL receptor expression, resulting in increased uptake of LDL cholesterol from the medium.

-

Effects on Lipoprotein Secretion: The impact on lipoprotein secretion is more complex. While reduced cholesterol availability may limit VLDL assembly and ApoB secretion, the overall effect will depend on the interplay with other lipid pools.

Conclusion

While direct experimental data for this compound in HepG2 cells is not yet available in the public domain, the established knowledge of the cholesterol biosynthesis pathway and findings from studies on other inhibitors provide a solid foundation for predicting its effects. The experimental protocols and expected outcomes detailed in this guide offer a robust framework for researchers and drug development professionals to initiate and conduct preliminary studies on novel lanosterol 14α-demethylase inhibitors like this compound. Such investigations are crucial for elucidating the therapeutic potential of new compounds in the management of hypercholesterolemia.

References

- 1. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of CAS Number 136209-43-3 (SK&F 104976)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 136209-43-3, scientifically known as SK&F 104976. This molecule is a potent and specific inhibitor of the enzyme lanosterol 14 alpha-demethylase (14α-DM), a critical component of the sterol biosynthesis pathway. This guide will delve into its mechanism of action, downstream cellular effects, and provide detailed experimental protocols for its study. Quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized using diagrams.

Introduction to SK&F 104976

SK&F 104976 is a synthetic, small-molecule inhibitor of lanosterol 14 alpha-demethylase (CYP51A1), a cytochrome P450 enzyme.[1] This enzyme catalyzes a crucial step in the biosynthesis of cholesterol in mammals and ergosterol in fungi.[2][3] By inhibiting this enzyme, SK&F 104976 effectively blocks the conversion of lanosterol to cholesterol, leading to the accumulation of lanosterol and a subsequent reduction in the levels of downstream sterols.[4] This targeted activity makes SK&F 104976 a valuable tool for studying the intricacies of sterol biosynthesis and its regulation.

Mechanism of Action

The primary mechanism of action of SK&F 104976 is the competitive inhibition of lanosterol 14 alpha-demethylase. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key maturation step in the formation of cholesterol.[2] SK&F 104976 binds to the active site of the enzyme, preventing the binding of the natural substrate, lanosterol. This leads to a halt in the sterol biosynthesis pathway at this specific point.

Quantitative Data

The inhibitory potency of SK&F 104976 against lanosterol 14 alpha-demethylase has been quantified in various studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 2 nM | Hep G2 cell extract | [5] |

Downstream Cellular Effects

The inhibition of lanosterol 14 alpha-demethylase by SK&F 104976 instigates a cascade of downstream cellular events, most notably:

-

Accumulation of Lanosterol: The direct consequence of enzyme inhibition is the intracellular accumulation of its substrate, lanosterol.

-

Regulation of HMG-CoA Reductase (HMGR): The buildup of lanosterol acts as a feedback mechanism to downregulate the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4] This occurs through an Insig-dependent mechanism where lanosterol promotes the ubiquitination and subsequent proteasomal degradation of HMG-CoA reductase.[6][7] This feedback loop is a critical aspect of cellular cholesterol homeostasis.

The following diagram illustrates the signaling pathway from the inhibition of lanosterol 14 alpha-demethylase to the degradation of HMG-CoA reductase.

Experimental Protocols

Lanosterol 14 alpha-Demethylase Activity Assay

This protocol is adapted from studies investigating the activity of lanosterol 14 alpha-demethylase.[8][9]

Objective: To measure the inhibitory effect of SK&F 104976 on the enzymatic activity of lanosterol 14 alpha-demethylase.

Materials:

-

Microsomal preparations containing lanosterol 14 alpha-demethylase (e.g., from rat liver or cultured cells like HepG2)

-

Radiolabeled substrate: [³H]dihydrolanosterol or [¹⁴C]lanosterol

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

SK&F 104976 (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the microsomal preparation, reaction buffer, and NADPH.

-

Inhibitor Addition: Add varying concentrations of SK&F 104976 or vehicle control to the reaction mixtures. Pre-incubate for a specified time at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate (lanosterol) from the product (demethylated sterols).

-

Quantification: Scrape the corresponding spots for the substrate and product from the TLC plate into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of substrate conversion to product in the presence and absence of the inhibitor. Determine the IC50 value of SK&F 104976 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.